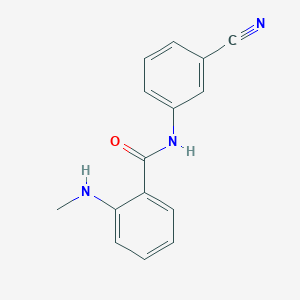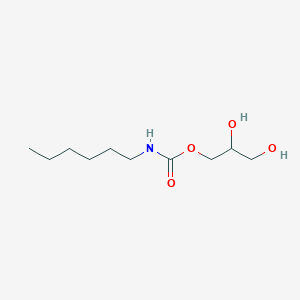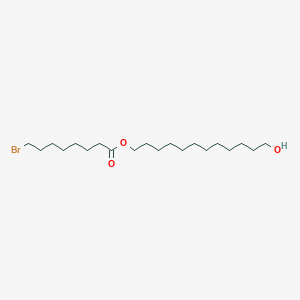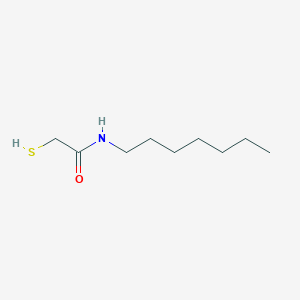
2,6-Difluoro-3-bromo-5-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Difluoro-3-bromo-5-iodopyridine is a heterocyclic aromatic compound that contains fluorine, bromine, and iodine substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-3-bromo-5-iodopyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the halogenation of pyridine, where fluorine, bromine, and iodine are introduced sequentially under controlled conditions. For example, fluorination can be achieved using reagents like N-fluorobenzenesulfonimide, while bromination and iodination can be carried out using bromine and iodine reagents, respectively .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Suzuki-Miyaura coupling reaction, which allows for the formation of carbon-carbon bonds between organoboron compounds and halides. This method is advantageous due to its mild reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-3-bromo-5-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms on the pyridine ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used.
Electrophilic Substitution: Reagents such as bromine or iodine in the presence of a catalyst.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield fluorinated pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2,6-Difluoro-3-bromo-5-iodopyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level
Mechanism of Action
The mechanism of action of 2,6-Difluoro-3-bromo-5-iodopyridine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms enhances its reactivity and allows it to participate in various chemical transformations. The compound can form covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluoro-3-iodopyridine
- 2,6-Difluoro-3-bromopyridine
- 3-Bromo-5-iodopyridine
Uniqueness
2,6-Difluoro-3-bromo-5-iodopyridine is unique due to the presence of three different halogen atoms on the pyridine ring. This unique combination of substituents imparts distinct chemical properties, making it a valuable compound for various applications. Compared to similar compounds, it offers enhanced reactivity and versatility in chemical synthesis .
Properties
CAS No. |
685517-85-5 |
|---|---|
Molecular Formula |
C5HBrF2IN |
Molecular Weight |
319.87 g/mol |
IUPAC Name |
3-bromo-2,6-difluoro-5-iodopyridine |
InChI |
InChI=1S/C5HBrF2IN/c6-2-1-3(9)5(8)10-4(2)7/h1H |
InChI Key |
QOBGIWPDVRCSOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1I)F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-Chlorophenyl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12521732.png)

![8-Bromo-3-methyl-1-phenyl-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12521742.png)

![4,4'-[1-(Pentafluorophenyl)ethane-1,1-diyl]diphenol](/img/structure/B12521755.png)

![1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole](/img/structure/B12521766.png)
![tert-butyl N-[1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl]carbamate](/img/structure/B12521769.png)

![Benzoic acid, 3-[2-oxo-3-[4-(1H-pyrrol-1-yl)phenyl]-1-imidazolidinyl]-](/img/structure/B12521780.png)

![1-(2-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12521789.png)


